molecular formula C6H9N3O B13174803 {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol

{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol

Cat. No.: B13174803
M. Wt: 139.16 g/mol
InChI Key: OGWYCDJTCDCKNG-UHFFFAOYSA-N
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Description

{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol is a heterocyclic compound that contains both pyrazole and imidazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an imidazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms with different properties.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different properties and applications.

    Pyrazolo[1,5-a]pyrimidine:

Uniqueness: {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol is unique due to its specific combination of pyrazole and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-ylmethanol

InChI

InChI=1S/C6H9N3O/c10-4-5-3-8-9-2-1-7-6(5)9/h3,7,10H,1-2,4H2

InChI Key

OGWYCDJTCDCKNG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)CO)N1

Origin of Product

United States

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